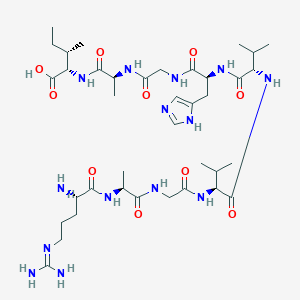
Glycylglycylglycyl-L-alanylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycyl-L-alanylglycylglycine is a peptide compound composed of multiple glycine and alanine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-alanylglycylglycine typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed to expose the amino group for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycylglycyl-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Glycylglycylglycyl-L-alanylglycylglycine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate in enzymatic studies and protein engineering.
Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Glycylglycylglycyl-L-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
L-Alanylglycine: A dipeptide consisting of alanine and glycine.
Glycyl-L-alanine: Another dipeptide with glycine and alanine in a different sequence.
Uniqueness
Glycylglycylglycyl-L-alanylglycylglycine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of multiple glycine residues with an alanine residue makes it a valuable model for studying peptide behavior and interactions.
Propriétés
Numéro CAS |
592522-46-8 |
|---|---|
Formule moléculaire |
C13H22N6O7 |
Poids moléculaire |
374.35 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O7/c1-7(13(26)18-4-10(22)17-6-12(24)25)19-11(23)5-16-9(21)3-15-8(20)2-14/h7H,2-6,14H2,1H3,(H,15,20)(H,16,21)(H,17,22)(H,18,26)(H,19,23)(H,24,25)/t7-/m0/s1 |
Clé InChI |
LJPWHUZUEOGMRA-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)


![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)

